Nithiazide
Overview
Description
SSR411298 is a selective reversible inhibitor of fatty acid amide hydrolase (FAAH). This compound has shown potential in the treatment of stress-related conditions, such as post-traumatic stress disorder, by enhancing endogenous cannabinoid signaling .
Mechanism of Action
Target of Action
Nithiazide, also known as Nitazoxanide, is a broad-spectrum anti-infective drug . The primary target of this compound is the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . This cycle plays a crucial role in the energy metabolism of anaerobic microbes .
Mode of Action
This compound disrupts the energy metabolism in anaerobic microbes by inhibiting the PFOR cycle . This interference with the energy metabolism leads to the disruption of the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses .
Biochemical Pathways
The inhibition of the PFOR cycle by this compound leads to a disruption in the energy metabolism of the microbes. This disruption affects the survival, growth, and proliferation of the microbes, thereby exerting its anti-infective effects .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of a range of microbes. By disrupting their energy metabolism, this compound effectively controls infections caused by these microbes .
Chemical Reactions Analysis
SSR411298 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of FAAH and its effects on the endocannabinoid system.
Biology: It helps in understanding the role of FAAH in various physiological processes, such as appetite, cognition, anxiety, mood, and pain.
Medicine: SSR411298 has shown promise in the treatment of conditions like post-traumatic stress disorder, anxiety, and depression. .
Industry: The compound is used in the development of new therapeutic agents targeting the endocannabinoid system
Comparison with Similar Compounds
SSR411298 is unique in its selectivity and reversibility as a FAAH inhibitor. Similar compounds include:
URB597: Another FAAH inhibitor, but it is irreversible.
PF-04457845: A highly selective and irreversible FAAH inhibitor.
JZL184: An inhibitor of monoacylglycerol lipase, another enzyme involved in endocannabinoid degradation.
SSR411298 stands out due to its reversible inhibition, which may offer advantages in terms of safety and control over endocannabinoid levels .
Properties
IUPAC Name |
1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUTLQHSDLLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020936 | |
Record name | Nithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or brown powder. (NTP, 1992) | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Solid | |
CAS No. |
139-94-6 | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Ethyl-N′-(5-nitro-2-thiazolyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nithiazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nithiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-(5-nitrothiazol-2-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9PO1G721T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | NITHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C | |
Record name | NITHIAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20740 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | NITHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nithiazide primarily used for?
A1: this compound is a veterinary drug primarily known for its activity against Histomonas meleagridis, the protozoan parasite responsible for enterohepatitis (blackhead disease) in turkeys. [, ]
Q2: How effective is this compound in treating enterohepatitis in turkeys?
A2: Studies have demonstrated that this compound is highly effective in preventing mortality from enterohepatitis in turkeys. When administered prior to infection or within 3-7 days after infection, it significantly reduced mortality rates, even in cases with high mortality (73% to 83%) in untreated control groups. []
Q3: Are there any concerns regarding the long-term use of this compound in poultry?
A3: While this compound shows good tolerance in chickens and turkeys, a study on its carcinogenicity raised concerns. [, ] In a bioassay conducted on Fischer 344 rats and B6C3F1 mice, this compound administration in the diet led to an increased incidence of hepatocellular adenomas and carcinomas in male mice and potentially in female mice. [] Furthermore, an increase in mammary neoplasms was observed in female rats. [] These findings highlight the importance of careful consideration regarding the long-term use of this compound in poultry.
Q4: How does this compound compare to other antihistomonad agents?
A4: Research indicates that this compound exhibits superior potency and lower toxicity compared to 2-amino-5-nitrothiazole, another compound investigated for its antihistomonad activity. [, ] This difference in efficacy and safety profiles positions this compound as a potentially favorable choice for treating enterohepatitis in turkeys.
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